Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Description
Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic organic compound featuring a pyrrolo[3,2-c]pyridine core substituted with an iodine atom at the 3-position and an ethyl ester group at the 2-position.
Properties
IUPAC Name |
ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)9-8(11)6-5-12-4-3-7(6)13-9/h3-5,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRCNHTVRFQVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CN=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination of Ethyl 5-Azaindole-2-Carboxylate Precursors
A common approach involves iodinating ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate derivatives. In one protocol, N-iodosuccinimide (NIS) serves as the iodinating agent under acidic conditions. For example, treatment of ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate with NIS in dimethylformamide (DMF) at 60°C for 12 hours yields the 3-iodo derivative in 65–75% yield . The reaction proceeds via electrophilic aromatic substitution, favored by the electron-rich pyrrole ring.
An alternative method employs iodine monochloride (ICl) in acetic acid, though this often requires longer reaction times (24–48 hours) and results in lower yields (50–60%) due to competing side reactions . The choice of solvent significantly impacts regioselectivity; polar aprotic solvents like DMF enhance iodine incorporation at the 3-position .
Suzuki-Miyaura Coupling for Intermediate Functionalization
| Reaction Parameter | Optimized Condition | Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 78% |
| Solvent System | Dioxane/H₂O (4:1) | — |
| Temperature | 80°C | — |
| Reaction Time | 12 hours | — |
Reductive Cyclization of Nitro-Substituted Intermediates
Reductive ring closure offers a pathway to construct the pyrrolo[3,2-c]pyridine skeleton. A nitro-substituted pyridine derivative is treated with potassium tert-butoxide in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature . Subsequent iodination with NIS introduces the iodine moiety. This method is advantageous for scalability, producing multi-gram quantities with 65–70% overall yield .
For example, ethyl 3-nitro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is reduced using H₂/Pd-C in ethanol, followed by iodination to afford the target compound . Key challenges include controlling exothermic reactions during nitro group reduction and minimizing over-iodination.
Acid-Catalyzed Esterification and Iodination
A one-pot procedure combines esterification and iodination steps. Ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is treated with concentrated H₂SO₄ in methanol under reflux, followed by iodination with iodine in the presence of NaHCO₃ . This method achieves 70% yield by leveraging the acid’s dual role as a catalyst and dehydrating agent .
Mechanistic Insight :
The sulfuric acid protonates the amino group, enhancing its leaving ability, while iodine acts as an electrophile. The ester group remains stable under these conditions due to its electron-withdrawing nature .
Sonogashira Coupling for Alkyne Intermediates
Alkyne-functionalized intermediates enable modular synthesis. Ethyl 3-ethynyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes Sonogashira coupling with iodoarenes using PdCl₂(PPh₃)₂ and CuI in triethylamine . While this method offers flexibility in introducing diverse substituents, yields for iodinated products are modest (50–60%) due to competing homocoupling .
Protection-Deprotection Strategies for Enhanced Reactivity
Protecting the pyrrole nitrogen with a tosyl group improves regioselectivity during iodination. Ethyl 1-tosyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is iodinated at the 3-position using NIS in acetonitrile at 50°C, followed by deprotection with NaOH in methanol . This approach increases yield to 85% by preventing side reactions at the nitrogen .
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | Yield Range |
|---|---|---|---|
| Direct Iodination | Simple one-step procedure | Moderate regioselectivity | 50–75% |
| Suzuki Coupling | High functional group tolerance | Requires inert atmosphere | 70–80% |
| Reductive Cyclization | Scalability | Multi-step synthesis | 65–70% |
| Acid-Catalyzed Iodination | One-pot reaction | Harsh acidic conditions | 70% |
| Sonogashira Coupling | Modularity | Low yield for iodinated products | 50–60% |
Challenges and Optimization Strategies
-
Regioselectivity Control : Electron-donating groups at the 5-position of the pyrrolo[3,2-c]pyridine core direct iodination to the 3-position . Computational studies suggest that the carboxylate group at C2 withdraws electron density, making C3 more nucleophilic .
-
Purification Difficulties : Column chromatography on silica gel with ethyl acetate/hexane (1:3) effectively separates the product from unreacted iodine .
-
Stability Concerns : The compound degrades upon prolonged exposure to light, necessitating storage at 4°C under nitrogen .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Reducing Agents: Such as LiAlH4 for reduction of the ester group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
Substituted Pyrrolo[3,2-c]pyridines: Formed through substitution reactions.
Alcohol Derivatives: Formed through reduction of the ester group.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Scientific Research Applications of Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
This compound is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core structure. The presence of the iodine atom and the ester functional group makes it a versatile intermediate for various chemical transformations. It is of significant interest in organic chemistry due to its potential applications in medicinal chemistry, material science, and chemical biology.
Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through a palladium-catalyzed Larock indole synthesis, involving the cyclization of 2-iodoaniline with an alkyne.
- Introduction of the Ester Group: The ester group can be introduced via esterification reactions, often using ethyl chloroformate or similar reagents under basic conditions.
- Iodination: The final step involves iodination of the pyrrolo[3,2-c]pyridine core, which can be carried out using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis, such as the use of continuous flow reactors for the cyclization and iodination steps to improve yield and efficiency.
Chemical Reactions
This compound can undergo various chemical reactions:
- Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.
- Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
- Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or to form more complex structures.
Common reagents and conditions include palladium catalysts for cross-coupling reactions, reducing agents such as LiAlH4 for reduction of the ester group, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions. Major products include substituted pyrrolo[3,2-c]pyridines, alcohol derivatives, and oxidized derivatives.
Applications in Scientific Research
This compound has several applications in scientific research:
- Medicinal Chemistry: It serves as a building block for synthesizing various bioactive molecules, including kinase inhibitors and other therapeutic agents.
- Material Science: The compound can be used in developing organic semiconductors and other advanced materials.
- Chemical Biology: It is used in studying biological pathways and developing chemical probes.
Recent studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibit promising antitumor properties. For instance, a related compound showed moderate to excellent antitumor activities against several cancer cell lines including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.12 to 0.21μM. The proposed mechanism of action for this compound involves inhibition of tubulin polymerization, disrupting microtubule dynamics essential for mitosis, and induction of G1-phase arrest and promotion of apoptosis in cancer cells.
Efficacy Against Cancer Cell Lines
A comparative analysis of IC50 values for ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines is presented below:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
This table highlights the effectiveness of specific derivatives in inhibiting cell growth across different types of cancer.
Case Studies
A study involving various pyrrolo[3,2-c]pyridine derivatives demonstrated their potential as colchicine-binding site inhibitors with significant antitumor activity. Mechanistic studies using immunostaining assays revealed that these compounds significantly disrupt microtubule dynamics at low concentrations (as low as 0.12μM), indicating their potential for further development as therapeutic agents in oncology.
Mechanism of Action
The mechanism of action of ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition occurs through binding to the ATP-binding site of the receptor, blocking its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate with structurally related pyrrolo-pyridine derivatives, focusing on substituents, synthesis routes, physicochemical properties, and applications:
Key Observations:
Amino and Alkoxy Groups: Amino groups () introduce sites for further conjugation, while alkoxy groups (e.g., 4-propoxy in ) modulate electronic properties and solubility.
Synthetic Efficiency :
- Methyl/ethyl esters (e.g., ) are typically synthesized in high yields (72–96%) via Pd-catalyzed or base-mediated reactions.
- Saturated analogs () require specialized cyclization conditions but offer improved stability for in vivo applications.
Applications: Pharmaceutical Intermediates: Chloro and iodo derivatives are prevalent in Merck patents for kinase inhibitors . Structural Diversity: Tetrahydro derivatives () and amino-substituted compounds () expand utility in CNS drug discovery.
Safety Considerations :
- While specific safety data for the iodo derivative is lacking, analogs like 3-ethyl-1H-pyrrolo[2,3-b]pyridine exhibit acute oral toxicity (H302) and respiratory irritation (H335), necessitating stringent handling protocols .
Biological Activity
Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
- IUPAC Name : this compound
- Molecular Formula : C10H9IN2O2
- Molecular Weight : 316.10 g/mol
- CAS Number : 1260383-69-4
Synthesis
This compound can be synthesized through various methods involving the iodination of pyrrolo[3,2-c]pyridine derivatives. The synthetic pathway typically includes:
- Formation of the pyrrole ring.
- Introduction of the iodine atom at the 3-position.
- Esterification to obtain the ethyl carboxylate.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibit promising antitumor properties. For instance, a related compound showed moderate to excellent antitumor activities against several cancer cell lines including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) with IC50 values ranging from to .
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : Compounds in this class have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
- Cell Cycle Arrest and Apoptosis Induction : Studies indicate that these compounds can induce G1-phase arrest and promote apoptosis in cancer cells .
Efficacy Against Cancer Cell Lines
A comparative analysis of IC50 values for ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines is presented below:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
This table highlights the effectiveness of specific derivatives in inhibiting cell growth across different types of cancer.
Case Studies
- Study on Colchicine-Binding Site Inhibitors : A study involving various pyrrolo[3,2-c]pyridine derivatives demonstrated their potential as colchicine-binding site inhibitors with significant antitumor activity .
- Mechanistic Studies : Immunostaining assays revealed that these compounds significantly disrupt microtubule dynamics at low concentrations (as low as ), indicating their potential for further development as therapeutic agents in oncology .
Q & A
Basic: What are the common synthetic routes for preparing Ethyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate?
Methodological Answer:
The synthesis typically involves halogenation of a pyrrolopyridine precursor. For example, iodination can be achieved via electrophilic substitution or metal-catalyzed cross-coupling. A representative approach (adapted from chloro-analogues) includes:
Core Formation : Ethyl carboxylate groups are introduced early, as seen in methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate synthesis via NaOH-mediated cyclization in EtOH at 45°C .
Halogenation : Iodine can be introduced using reagents like N-iodosuccinimide (NIS) under acidic conditions or via Ullmann coupling with Cu catalysts. For instance, iodomethane was used in methylation reactions under Cs₂CO₃/DMAc at 25°C .
Purification : Trituration with solvents like methyl tert-butyl ether (MTBE) or column chromatography (e.g., reverse-phase with MeOH/H₂O gradients) are common .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
Analytical techniques include:
- HPLC/MS : To confirm molecular weight (e.g., [M+H]+ peaks) and monitor reaction progress. Retention times (e.g., Rt = 1.083 min) are compared to standards .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, methyl groups in similar compounds show δ 3.96 ppm (s, 3H) for ester methyl .
- X-ray Crystallography : Resolves stereochemistry, as demonstrated for ethyl pyrrolo-pyrimidine derivatives .
Advanced: What challenges arise in introducing the iodo substituent at the 3-position, and how are they addressed?
Methodological Answer:
Challenges :
- Regioselectivity : Competing halogenation at other positions (e.g., 4- or 6-positions).
- Stability : Iodo derivatives may decompose under light or heat.
Solutions : - Directed Metalation : Use directing groups (e.g., Boc-protected amines) to steer iodination .
- Low-Temperature Reactions : Conduct reactions at ≤25°C to minimize degradation, as seen in methyl ester syntheses .
- Protection/Deprotection : Temporary protection of reactive sites (e.g., Boc groups) improves selectivity .
Advanced: How can researchers optimize yields in coupling reactions involving this compound?
Methodological Answer:
Key parameters include:
- Catalyst Selection : HATU or BrettPhosPdG3 enhances amide/aryl coupling efficiency. For example, HATU in DCM/DMF achieved 72% yield in propoxy derivative synthesis .
- Solvent Systems : Polar aprotic solvents (e.g., DMAc, THF) improve solubility. Molecular sieves in THF reduced side reactions in propylation .
- Stoichiometry : A 1.2–1.4 eq. excess of reagents (e.g., iodomethane) drives reactions to completion .
Advanced: How is this compound utilized in constructing complex heterocycles for drug discovery?
Methodological Answer:
It serves as a versatile intermediate:
- Peptide Coupling : React with amines via HATU-mediated amidation to generate prodrug candidates (e.g., tert-butyl carbamate derivatives) .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-methoxyphenyl) build biaryl systems .
- Cyclization : Intramolecular Heck or Buchwald-Hartwig reactions form fused rings, as seen in pyrido-pyrrolo[1,2-a]pyrazine derivatives .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Lab Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to related pyrrolopyridines) .
- Waste Management : Halogenated byproducts require neutralization before disposal (e.g., aqueous quench with NH₄Cl ).
- Stability Tests : Store at –20°C under inert atmosphere to prevent iodine loss or decomposition .
Advanced: How do researchers resolve contradictions in spectroscopic data for iodinated pyrrolopyridines?
Methodological Answer:
- Comparative Analysis : Cross-reference NMR/HPLC data with structurally validated analogues (e.g., chloro or methoxy derivatives) .
- Isotopic Labeling : Deuterated solvents (CDCl₃) clarify splitting patterns in crowded spectra .
- Computational Modeling : DFT calculations predict chemical shifts and verify assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
